pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2
Overview
Description
PGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, also known as thymosin beta-4 (TB4), is a naturally occurring peptide hormone1. It has a molecular formula of C47H65N11O14 and a molecular weight of 1008.1 g/mol1.
Synthesis Analysis
The synthesis of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is not explicitly mentioned in the search results. However, it’s worth noting that peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain.Molecular Structure Analysis
The molecular structure of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 is not directly provided in the search results. However, the molecular formula indicates that it is a complex molecule with multiple amino acids. The structure of a peptide can be predicted based on the sequence of amino acids and the known structures of these amino acids.Chemical Reactions Analysis
The specific chemical reactions involving pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not detailed in the search results. Peptides, in general, can undergo a variety of chemical reactions, including hydrolysis, condensation, and various modifications of the amino acid side chains.Physical And Chemical Properties Analysis
The physical and chemical properties of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not explicitly mentioned in the search results. However, as a peptide, it is expected to have properties such as solubility in water, susceptibility to proteolytic degradation, and the ability to form secondary and tertiary structures based on the sequence of amino acids.Scientific Research Applications
Identification and Structure
- Amino Acid Sequence Elucidation : The amino acid sequence of the Manduca sexta adipokinetic hormone (AKH) was identified as pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2. This study highlights the structural similarities and differences between this hormone and other invertebrate hormones, as well as mammalian glucagon (Ziegler et al., 1985).
Functional Analysis
- Bioassay and Receptor-Binding Assay : Analogues of Manduca AKH were tested for activity in bioassays and receptor binding assays. This research explored the effects of single amino acid replacements and their impact on hormone activity, revealing insights into the hormone's functional mechanisms (Ziegler et al., 1998).
Comparative Analysis
- Insect Hormone Comparisons : A novel decapeptide member of the AKH-family, similar to pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, was identified in Phymateus leprosus, showcasing the diversity and evolution of AKH peptides across different insect species (Gäde & Kellner, 1995).
Molecular Dynamics and Spectroscopy
- NMR Study : The adipokinetic hormones, including variants of the AKH structure, were studied using Nuclear Magnetic Resonance (NMR) in an attempt to understand their solution conformations. This study provides insights into the hormone's molecular dynamics and interactions (Nair et al., 2000).
Biological Activity and Function
- Adipokinetic Activity : The peptide pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 was isolated from Heliothis zea, demonstrating lipid mobilizing activity, indicative of its role in energy metabolism in insects (Jaffe et al., 1986).
Comparative Peptide Analysis
- Peptide Comparisons Across Species : The adipokinetic hormone family, including pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, was compared across different species, revealing functional and structural variations that are essential for understanding hormone evolution and specificity (Gäde et al., 2013).
Receptor Interactions
- Analyses of Receptor Binding : Research into analogues of Manduca AKH, includingpGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, provided insights into how these analogues interact with receptors, crucial for understanding the molecular basis of hormone-receptor interactions and the regulation of biological functions (Ziegler et al., 1998).
Evolutionary Perspective
- Comparative Evolutionary Studies : The isolation and analysis of similar peptides across various insect species, such as Phymateus leprosus, contribute to our understanding of the evolutionary adaptations and diversifications in the AKH peptide family, including the peptide pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 (Gäde & Kellner, 1995).
Molecular Structure and Function
- Molecular Structure Analysis : Investigations into the structure and function of various adipokinetic hormones, including pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2, using methods like NMR spectroscopy, provide detailed insights into the molecular basis of their action, which is key to understanding their role in energy metabolism and other physiological processes (Nair et al., 2000).
Energy Metabolism in Insects
- Role in Energy Metabolism : The isolation and study of pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-Gly-NH2 from Heliothis zea, and the demonstration of its lipid mobilizing activity, provides important evidence of its role in energy metabolism, particularly in the context of insect physiology (Jaffe et al., 1986).
Safety And Hazards
The safety and hazards associated with pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not detailed in the search results. As with any substance, the safety and hazards would depend on factors such as dosage, route of administration, and individual patient characteristics.
Future Directions
The future directions for research on pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 are not specified in the search results. However, peptides like this one are often subjects of research due to their potential therapeutic applications.
Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O14/c1-23(2)16-31(52-41(66)30-14-15-37(64)51-30)42(67)57-38(24(3)61)46(71)54-32(17-26-10-6-5-7-11-26)43(68)58-39(25(4)62)47(72)56-35(22-60)45(70)55-34(21-59)44(69)53-33(40(65)50-20-36(48)63)18-27-19-49-29-13-9-8-12-28(27)29/h5-13,19,23-25,30-35,38-39,49,59-62H,14-18,20-22H2,1-4H3,(H2,48,63)(H,50,65)(H,51,64)(H,52,66)(H,53,69)(H,54,71)(H,55,70)(H,56,72)(H,57,67)(H,58,68)/t24-,25-,30+,31+,32+,33+,34+,35+,38+,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRLBCPURJXBDR-FBTAWAAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCC(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pGlu-Leu-Thr-Phe-Thr-Ser-Ser-Trp-GlyNH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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